MMK1 (trifluoroacetate salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMK1 (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound amino acid as the starting material, to which successive amino acids are added in a stepwise manner. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of MMK1 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
MMK1 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids, while the cleavage from the resin involves the breaking of these bonds using trifluoroacetic acid .
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC), uronium salts (e.g., HBTU)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Solvents: Dimethylformamide (DMF), methanol
Major Products
The major product of the synthesis is the MMK1 peptide, which is obtained as a trifluoroacetate salt. The purity of the product is typically greater than 98% .
Scientific Research Applications
MMK1 (trifluoroacetate salt) has a wide range of applications in scientific research:
Immunology and Inflammation: It is used to study the role of FPR2 in immune responses and inflammation.
Neuroscience: It has been employed in research on behavioral neuroscience, particularly in studies related to anxiety.
Cell Biology: MMK1 is used to investigate chemotaxis and calcium signaling in various cell types.
Pharmacology: It serves as a tool compound for studying the pharmacological properties of FPR2 agonists.
Mechanism of Action
MMK1 (trifluoroacetate salt) exerts its effects by binding to formyl peptide receptor 2 (FPR2) on the surface of target cells. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the key pathways involves the mobilization of calcium ions, which plays a crucial role in various cellular processes such as chemotaxis and cytokine production .
Comparison with Similar Compounds
Similar Compounds
Humanin Trifluoroacetate: Another peptide that acts on FPR2 and has similar biological activities.
ATI-2341 Trifluoroacetate Salt: A selective agonist for FPR2 with potent chemotactic properties.
Gap26 Trifluoroacetate: A peptide with similar structural features and biological activities.
Uniqueness
MMK1 (trifluoroacetate salt) is unique due to its high specificity and potency as an FPR2 agonist. It induces calcium flux at very low concentrations (EC50 < 2 nM), making it a valuable tool for studying FPR2-mediated signaling pathways .
Properties
Molecular Formula |
C77H124F3N19O20S |
---|---|
Molecular Weight |
1725.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C75H123N19O18S.C2HF3O2/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11;3-2(4,5)1(6)7/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-;/m0./s1 |
InChI Key |
XMPDJANNBKROKT-OTJWSKLVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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